molecular formula C11H12O4 B3119755 Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate CAS No. 25379-89-9

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate

Cat. No.: B3119755
CAS No.: 25379-89-9
M. Wt: 208.21 g/mol
InChI Key: ROPPLJXFIOKLLY-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate is a benzo-1,4-dioxane derivative featuring an ester functional group. This compound is part of a broader class of 2,3-dihydrobenzo[b][1,4]dioxin derivatives, which are characterized by a fused benzene and dioxane ring system. The compound’s structure includes a methyl ester group attached to an acetamide backbone, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . It is frequently utilized in the synthesis of chromene derivatives and imidazole-based compounds, which are pivotal in drug discovery .

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-11(12)7-8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPPLJXFIOKLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-(3,4-dihydroxyphenyl)acetate with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) and N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is heated to 80°C for 4 hours, followed by extraction with ethyl acetate and purification by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Organic Synthesis

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate serves as a building block in organic synthesis. It can undergo various chemical reactions:

  • Oxidation: Converts to corresponding carboxylic acids.
  • Reduction: Ester groups can be reduced to alcohols.
  • Substitution: The aromatic ring allows for electrophilic substitution reactions such as nitration or halogenation .

Biological Studies

The compound has shown potential biological activities:

  • Enzyme Inhibition: Research indicates it may inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding: Preliminary studies suggest it could bind to certain receptors, influencing physiological responses .

Case Study: Enzyme Inhibition
A study investigating the inhibitory effects of this compound on cyclooxygenase (COX) enzymes demonstrated a significant reduction in enzyme activity at varying concentrations, indicating its potential as an anti-inflammatory agent.

Medicinal Chemistry

Research is ongoing to explore the therapeutic effects of this compound:

  • Anti-inflammatory Properties: Its ability to inhibit COX enzymes suggests potential for treating inflammatory diseases.
  • Anticancer Activity: Initial studies indicate that it may possess cytotoxic effects against certain cancer cell lines .

Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant COX inhibition
Anticancer ActivityCytotoxic effects on cancer cell lines
Anti-inflammatoryPotential therapeutic use

Industrial Applications

While specific industrial applications are less documented, the compound's unique properties make it a candidate for:

  • Development of new materials.
  • Chemical processes requiring specific reactivity profiles.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate and structurally or functionally related compounds. Key parameters include molecular weight, functional groups, synthetic accessibility, and pharmacological relevance.

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthetic Accessibility Applications
This compound C₁₁H₁₂O₄ 208.21 g/mol Ester, benzo-1,4-dioxane Moderate (SA score: ~5/10) Intermediate for chromene derivatives, imidazole synthesis
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole C₂₅H₂₀N₂O₃ 396.44 g/mol Imidazole, furan, benzo-1,4-dioxane High (one-pot synthesis) Antiviral agents, CDK9 inhibitors
Amino-(2,3-dihydrobenzo[1,4]dioxin-6-yl)acetic acid C₁₀H₁₁NO₄ 209.20 g/mol Amino acid, benzo-1,4-dioxane Low (52% yield reported) Precursor for peptide-based drugs, enzyme inhibitors
Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate C₂₆H₂₈O₇ 460.50 g/mol Chromene, ester, benzo-1,4-dioxane Moderate (commercial availability) Biochemical research, kinase inhibitors
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 g/mol Pyridine, tertiary amine, benzo-1,4-dioxane High (modular synthesis) Anticancer research, kinase selectivity studies

Structural and Functional Differences

  • Ester vs. Imidazole/Furan Derivatives : this compound lacks the imidazole or furan moieties present in compounds like DDFDI (). These heterocyclic groups enhance binding to biological targets (e.g., CDK9) but increase synthetic complexity .
  • Amino Acid Derivatives: Amino-(2,3-dihydrobenzo[1,4]dioxin-6-yl)acetic acid replaces the ester group with a carboxylic acid and amine, improving water solubility but reducing lipophilicity compared to the methyl ester .
  • Chromene-Based Analogs : Isopropyl derivatives (e.g., ) incorporate chromene rings, which confer fluorescence properties and enhance interactions with hydrophobic enzyme pockets .

Research Findings

  • ADMET Profiles: The methyl ester derivative exhibits moderate synthetic accessibility (SA score ~5/10) and favorable ADMET properties, including low toxicity and high metabolic stability. In contrast, amino acid derivatives show lower yields (52%) and higher renal clearance risks .
  • Biological Activity : Imidazole derivatives (e.g., DDFDI) demonstrate potent inhibition of CDK9 (IC₅₀ <100 nM), while chromene-based analogs exhibit selectivity for tyrosine kinases .

Biological Activity

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate (CAS No. 25379-89-9) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H12O4C_{11}H_{12}O_{4} and a molecular weight of 208.21 g/mol. Its structure features a dioxin ring fused with a benzene ring, contributing to its unique chemical properties and biological activities .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Reagents : Methyl 2-(3,4-dihydroxyphenyl)acetate, 1,2-dibromoethane.
  • Catalyst : Potassium carbonate (K₂CO₃).
  • Solvent : N,N-dimethylformamide (DMF).
  • Conditions : Heating at 80°C for 4 hours followed by extraction with ethyl acetate and purification via column chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : It potentially binds to receptors that regulate apoptosis and cell proliferation.
  • Autophagy Modulation : Research indicates it may influence autophagy processes, which are critical in cancer cell survival and resistance to therapies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant growth inhibition in HCT116 colon cancer cells with a half-maximal inhibitory concentration (GI₅₀) of approximately 24.9 μM .

Case Studies

  • Study on Hematological Cancers : this compound was tested on ex-vivo chronic lymphocytic leukemia (CLL) cells. The results indicated pro-apoptotic activity and the ability to impair autophagosome-lysosome fusion in these cells .
  • Autophagy Inhibition : In another study involving microtubule-targeting agents (MTAs), the compound was shown to enhance the apoptotic potential when used in conjunction with autophagy inhibitors like BAF-A1 .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC₁₁H₁₂O₄Cytotoxicity against cancer cells
PBOX CompoundsVariesInduce apoptosis in colon cancer cells
Other BenzodioxinsVariesPotential enzyme inhibitors

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate?

The compound can be synthesized via esterification of the parent acid [(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid (CAS 17253-11-1)] with methanol under acid catalysis (e.g., H₂SO₄). Alternatively, coupling reactions involving methyl 2-aminoacetate derivatives (as in ) or Pd/C-catalyzed hydrogenation (e.g., reduction of intermediates like 6a to 7a in ) are viable. Post-synthesis purification typically employs column chromatography with gradients optimized for polarity (e.g., hexane/ethyl acetate) .

Q. How is the compound characterized for purity and structural confirmation?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and ester functionality (e.g., δ 3.65 ppm for methoxy groups in ).
  • HPLC : For purity assessment (≥98% purity in ).
  • IR Spectroscopy : To verify ester carbonyl stretches (~1740 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS for molecular weight validation (e.g., [M+H]⁺ peaks in ) .

Q. What are the primary research applications of this compound?

The compound serves as a key intermediate in medicinal chemistry for synthesizing:

  • Angiogenesis inhibitors : Derivatives like 8a–10a () target vascular endothelial growth factor (VEGF) pathways.
  • Antimicrobial agents : Analogues such as Compound A () disrupt bacterial membrane proteins (e.g., OprH in Pseudomonas aeruginosa).
  • Anticancer scaffolds : Modified esters (e.g., 25d in ) exhibit dual pro-apoptotic and anti-autophagic activity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst screening : Pd/C vs. alternative catalysts (e.g., Raney Ni) for hydrogenation efficiency ().
  • Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates ().
  • Temperature control : Lower temperatures (0–5°C) during NaBH₄ reductions minimize side reactions ().
  • Purification : Gradient reverse-phase HPLC enhances separation of structurally similar byproducts .

Q. How to resolve contradictions in biological activity data across derivatives?

Contradictions often arise from substituent effects on the dihydrodioxin core. For example:

  • Positional isomerism : 6- vs. 7-substituted derivatives (8a vs. 8b in ) show varying angiogenesis inhibition due to steric hindrance.
  • Functional group tuning : Amide vs. ester termini (e.g., 10a in ) alter binding affinity to target proteins. Validate via docking studies (e.g., GPX4 interactions in ) and SAR analysis .

Q. What strategies address poor aqueous solubility in pharmacological assays?

  • Salt formation : Convert the ester to a sodium salt via saponification.
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays.
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo testing (e.g., antitumor studies in ) .

Q. How to mitigate instability during long-term storage?

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation ().
  • Low-temperature storage : –20°C in amber vials to limit photodegradation.
  • Lyophilization : Convert to a stable powder form for hygroscopic derivatives .

Q. What analytical methods resolve impurities in scaled-up synthesis?

  • Preparative TLC : For small-scale impurity isolation and identification.
  • LC-MS : Hyphenated techniques trace low-abundance byproducts (e.g., dimerization products).
  • NMR spiking : Compare spectra with authentic references to confirm structural integrity .

Q. How to validate target engagement in cellular assays?

  • Fluorescent tagging : Attach probes (e.g., BODIPY) to track cellular uptake ().
  • Western blotting : Measure downstream biomarkers (e.g., caspase-3 cleavage for apoptosis in ).
  • CRISPR knockouts : Confirm dependency on specific pathways (e.g., GPX4 in ) .

Q. What computational tools predict metabolic liabilities?

  • ADMET predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism and plasma protein binding.
  • Density Functional Theory (DFT) : Models hydrolysis rates of the ester moiety under physiological pH .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (HPLC)Reference
7aHydrogenation of 6a with Pd/C8599.5
8aReductive amination of 7a7298.0
25dCoupling with naphthalene derivatives8099.0

Q. Table 2: Biological Activity of Derivatives

DerivativeTarget PathwayIC₅₀ (μM)Key SubstituentReference
8aAngiogenesis (VEGF)0.12Benzylamino
Compound ABacterial OprH/LPS1.84,6-Dimethylpyrimidin
GPX4-IN-5Ferroptosis (GPX4)0.034-Fluoro-3,5-dimethoxy

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate

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